

What are the chemical properties of 3-(1H-indol-3-yl)propanamide?

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Compound of Interest

Compound Name: 3-(1H-indol-3-yl)propanamide

Cat. No.: B1595379

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An In-depth Technical Guide to the Chemical Properties of **3-(1H-indol-3-yl)propanamide**

Executive Summary

3-(1H-indol-3-yl)propanamide (CAS No. 5814-93-7) is a molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the ubiquitous indole scaffold, it serves as a crucial building block and precursor for a wide array of biologically active compounds.^{[1][2]} Its structure, combining a reactive indole nucleus with a versatile propanamide side chain, makes it a valuable starting point for the synthesis of novel therapeutic agents, including immunosuppressives, antimicrobials, and selective androgen receptor degraders (SARDs).^{[3][4][5]} This guide provides a comprehensive overview of the core chemical properties of **3-(1H-indol-3-yl)propanamide**, intended for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical characteristics, a validated synthetic pathway, detailed spectroscopic analysis, reactivity profile, and essential safety protocols.

Molecular Identity and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental identity and physical properties. These data are critical for experimental design, from selecting appropriate solvents to predicting behavior in physiological environments.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance.

Identifier	Value
IUPAC Name	3-(1H-indol-3-yl)propanamide[6]
CAS Number	5814-93-7[6][7]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O[6]
Molecular Weight	188.23 g/mol [6]
InChI Key	OTVHXWFANORBAK-UHFFFAOYSA-N
Canonical SMILES	C1=CC=C2C(=C1)C(=CN2)CCC(=O)N[7]

Core Molecular Structure

The structure of **3-(1H-indol-3-yl)propanamide** features a bicyclic indole ring system connected at the C3 position to a three-carbon propanamide chain. The indole moiety provides a planar, aromatic region susceptible to electrophilic attack and capable of hydrogen bonding via its N-H group. The primary amide functional group is polar and can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and intermolecular interactions.

Figure 1: Chemical structure of **3-(1H-indol-3-yl)propanamide**.

Physicochemical Properties

The physical properties dictate the compound's state, handling requirements, and solubility characteristics.

Property	Value	Source
Physical State	Solid	[8]
Melting Point	134-136 °C	[7]
Boiling Point	487.6 °C at 760 mmHg	[9]
Flash Point	248.7 °C	[9]
Refractive Index	1.662	[9]

Synthesis and Purification

While **3-(1H-indol-3-yl)propanamide** is commercially available, understanding its synthesis is crucial for creating derivatives or for production at scale. A robust and common method for forming the amide bond is through the coupling of a carboxylic acid and an amine.

Retrosynthetic Approach

The most logical retrosynthetic disconnection is at the amide C-N bond. This identifies 3-(1H-indol-3-yl)propanoic acid and ammonia (or an ammonia equivalent) as the immediate precursors. The propanoic acid itself can be derived from indole through various established synthetic routes.

Experimental Protocol: DCC-Mediated Amide Coupling

This protocol describes a reliable method for synthesizing the title compound from its carboxylic acid precursor, adapted from standard amide coupling procedures.[10] The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent activates the carboxylic acid, facilitating nucleophilic attack by the amine.

Materials:

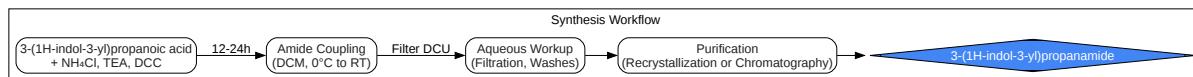
- 3-(1H-indol-3-yl)propanoic acid
- Ammonium chloride (NH₄Cl)
- N,N'-Dicyclohexylcarbodiimide (DCC)

- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a solution of 3-(1H-indol-3-yl)propanoic acid (1.0 eq) in anhydrous DCM, add ammonium chloride (1.1 eq) and triethylamine (2.5 eq). Stir the mixture at room temperature for 10 minutes.
- Activation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) may be observed.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Isolation: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthetic Workflow Diagram



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Figure 2: Workflow for the synthesis of **3-(1H-indol-3-yl)propanamide**.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. The following sections outline the expected spectral features of **3-(1H-indol-3-yl)propanamide** based on its functional groups.[\[11\]](#)[\[12\]](#)

¹H NMR Spectroscopy

- Indole Protons (δ 7.0-8.0 ppm): The four protons on the benzene portion of the indole ring will appear as a complex multiplet pattern. The proton at the C2 position will likely be a singlet or a finely split signal around δ 7.0-7.2 ppm.
- Indole N-H (δ ~8.1 ppm): A broad singlet corresponding to the N-H proton of the indole ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
- Propyl Chain Protons (δ 2.5-3.0 ppm): Two distinct triplet signals are expected for the two CH_2 groups, resulting from coupling with each other. The CH_2 group adjacent to the indole ring ($\text{C}\alpha$) will be slightly upfield compared to the CH_2 group adjacent to the carbonyl ($\text{C}\beta$).
- Amide N-H₂ (δ ~5.5-6.5 ppm): Two broad singlets for the non-equivalent amide protons. The chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

- Carbonyl Carbon (δ ~175 ppm): A distinct signal in the downfield region, characteristic of an amide carbonyl carbon.

- Indole Carbons (δ 110-140 ppm): Eight signals corresponding to the carbons of the indole ring. The quaternary carbons (C3, C3a, C7a) will have different intensities compared to the protonated carbons.
- Propyl Chain Carbons (δ 20-40 ppm): Two signals in the aliphatic region for the two CH_2 groups.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.[\[12\]](#)

- N-H Stretching ($3100\text{-}3400\text{ cm}^{-1}$): Two distinct peaks are expected in this region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H₂ group. A separate, sharper peak for the indole N-H stretch may also be observed.
- C-H Stretching ($2850\text{-}3100\text{ cm}^{-1}$): Aromatic C-H stretches will appear above 3000 cm^{-1} , while aliphatic C-H stretches will appear below 3000 cm^{-1} .
- C=O Stretching (Amide I Band) ($\sim 1650\text{ cm}^{-1}$): A very strong and sharp absorption band, characteristic of the carbonyl group in a primary amide.[\[11\]](#)
- N-H Bending (Amide II Band) ($\sim 1600\text{ cm}^{-1}$): A strong band associated with the N-H bending vibration, appearing near the C=O stretch.

Mass Spectrometry

In Electrospray Ionization (ESI) Mass Spectrometry, the expected molecular ion peak would be $[\text{M}+\text{H}]^+$ at m/z 189.24. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, $\text{C}_{11}\text{H}_{13}\text{N}_2\text{O}^+.$ [\[6\]](#)

Chemical Reactivity and Stability

The reactivity of **3-(1H-indol-3-yl)propanamide** is governed by its two primary functional components: the electron-rich indole ring and the amide group.

- Indole Nucleus: The indole ring is susceptible to electrophilic substitution, typically at the C2 position, as the C3 position is already substituted.

- Amide Moiety: The amide bond is robust but can be hydrolyzed to the corresponding carboxylic acid and ammonia under harsh acidic or basic conditions with heating.
- Stability: The compound is reported to be light-sensitive.[13] Proper storage in amber vials or protected from light is essential to prevent degradation.
- Incompatible Materials: Avoid strong oxidizing agents, which can react with the electron-rich indole ring.[13]
- Hazardous Decomposition: Under thermal stress, the compound can decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NO_x).[13]

Safety, Handling, and Storage

Adherence to safety protocols is critical when working with any chemical substance.

Hazard Identification

According to the Globally Harmonized System (GHS), **3-(1H-indol-3-yl)propanamide** is classified with the following hazards:

- H302: Harmful if swallowed[6][14]
- H315: Causes skin irritation[6][14]
- H319: Causes serious eye irritation[6][14]
- H335: May cause respiratory irritation[6][14]

Recommended Handling Procedures

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13]
- Hygiene: Avoid formation of dust and aerosols.[9] Wash hands thoroughly after handling.

Storage and Disposal

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Protect from direct sunlight.[13] For long-term stability, refrigeration is recommended.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[15]

Relevance in Medicinal Chemistry and Drug Development

The chemical properties outlined in this guide are fundamental to the role of **3-(1H-indol-3-yl)propanamide** as a privileged scaffold in drug discovery. Its defined structure, predictable reactivity, and synthetic accessibility allow medicinal chemists to systematically modify its structure to optimize biological activity. Derivatives have shown promise as:

- Immunosuppressive Agents: By modifying the amide nitrogen, novel compounds with potent immunosuppressive activity have been developed.[1][4]
- Antimicrobial and Antitubercular Agents: The indole core is a known pharmacophore for antimicrobial activity, and propanamide derivatives have been synthesized and tested against various bacterial and fungal strains.[3][16]
- Oncology Therapeutics: Propanamide-based structures have been explored as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer.[5]

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